3-(Benzyloxy)cyclobutanol
Overview
Description
3-(Benzyloxy)cyclobutanol is an organic compound with the molecular formula C11H14O2. It belongs to the class of cyclobutanes and is characterized by a cyclobutane ring substituted with a benzyloxy group at the third position and a hydroxyl group at the first position. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. It has gained significant attention in the scientific community due to its potential biological and industrial applications.
Scientific Research Applications
3-(Benzyloxy)cyclobutanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Benzyloxy)cyclobutanol typically involves the reduction of 3-(benzyloxy)cyclobutanone. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in ethanol at 0°C, and the mixture is stirred for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar reduction process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 3-(Benzyloxy)cyclobutanone.
Reduction: Different alcohol derivatives depending on the reducing agent used.
Substitution: Compounds with different functional groups replacing the benzyloxy group.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclobutanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand the compound’s mechanism of action .
Comparison with Similar Compounds
- 3-(Benzyloxy)cyclobutanone
- 3-(Phenylmethoxy)cyclobutan-1-ol
- Cyclobutanol derivatives
Comparison: 3-(Benzyloxy)cyclobutanol is unique due to the presence of both a benzyloxy group and a hydroxyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other cyclobutanol derivatives. For example, the benzyloxy group can undergo substitution reactions, while the hydroxyl group can participate in oxidation and reduction reactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-phenylmethoxycyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSDRBWWICYJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100058-61-5, 233276-35-2 | |
Record name | 3-(Benzyloxy)cyclobutanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1s,3s)-3-(benzyloxy)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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